Phenyl (2,6-dimethylphenyl)methanimidothioate
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Overview
Description
Phenyl (2,6-dimethylphenyl)methanimidothioate is an organic compound with a complex structure that includes a phenyl group and a methanimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (2,6-dimethylphenyl)methanimidothioate typically involves the reaction of 2,6-dimethylphenylamine with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Phenyl (2,6-dimethylphenyl)methanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl (2,6-dimethylphenyl)methanimidothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Phenyl (2,6-dimethylphenyl)methanimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- Phenyl (2,4-dimethylphenyl)methanimidothioate
- Phenyl (2,6-diethylphenyl)methanimidothioate
- Phenyl (2,6-dimethylphenyl)methanethioate
Comparison: Phenyl (2,6-dimethylphenyl)methanimidothioate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in various applications .
Properties
CAS No. |
924622-04-8 |
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Molecular Formula |
C15H15NS |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
phenyl N-(2,6-dimethylphenyl)methanimidothioate |
InChI |
InChI=1S/C15H15NS/c1-12-7-6-8-13(2)15(12)16-11-17-14-9-4-3-5-10-14/h3-11H,1-2H3 |
InChI Key |
SBWMNBUGIIYSHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CSC2=CC=CC=C2 |
Origin of Product |
United States |
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